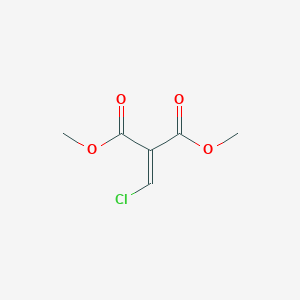

1,3-Dimethyl 2-(chloromethylidene)propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl 2-(chloromethylidene)propanedioate is an organic compound with the molecular formula C6H7ClO4. It is also known by its IUPAC name, dimethyl 2-(chloromethylene)malonate

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(chloromethylidene)propanedioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl malonate with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:

Dimethyl malonate+Chlorinating agent→1,3-Dimethyl 2-(chloromethylidene)propanedioate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl 2-(chloromethylidene)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) are commonly used.

Addition Reactions: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis results in the formation of carboxylic acids .

Applications De Recherche Scientifique

Chemistry

1,3-Dimethyl 2-(chloromethylidene)propanedioate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its unique reactivity profile. The compound can undergo:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Addition Reactions: It can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

- Hydrolysis: The ester groups can be hydrolyzed to yield corresponding carboxylic acids.

Recent studies have highlighted the potential biological activities of this compound. Notably:

- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines by increasing oxidative stress and mitochondrial dysfunction. For instance, a study on human breast cancer cell lines (MCF-7) showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

- Enzyme Inhibition: The compound has been identified as an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), which regulates nitric oxide levels in cells. Inhibition studies revealed an IC50 value of approximately 200 µM for DDAH activity .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to serve as a precursor for various chemical syntheses, enhancing its utility in both small-scale laboratory settings and large-scale industrial applications .

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl 2-(chloromethylidene)propanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and ester groups are key functional sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl malonate: A precursor in the synthesis of 1,3-Dimethyl 2-(chloromethylidene)propanedioate.

Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl.

Methyl chloroacetate: Contains a similar chloromethyl group but lacks the malonate structure.

Uniqueness

This compound is unique due to its combination of a chloromethylidene group and malonate ester structure, which imparts distinct reactivity and versatility in chemical synthesis .

Activité Biologique

1,3-Dimethyl 2-(chloromethylidene)propanedioate (CAS No. 38238-77-6) is a synthetic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications for drug development.

This compound can be synthesized through several methods, primarily involving the chlorination of dimethyl malonate using agents like phosphorus pentachloride or thionyl chloride. The general reaction can be represented as follows:

The biological activity of this compound is largely attributed to its reactivity towards nucleophiles and electrophiles due to the presence of the chloromethylidene group. This reactivity allows the compound to participate in various chemical reactions such as:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles (e.g., amines), leading to the formation of new derivatives.

- Addition Reactions : The compound can engage in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

- Hydrolysis : Under acidic or basic conditions, the ester groups can be hydrolyzed to yield carboxylic acids.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating cell signaling pathways associated with cell survival and proliferation. For instance, it has been reported to increase oxidative stress in cancer cells, leading to mitochondrial dysfunction and DNA damage .

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. One notable target is dimethylarginine dimethylaminohydrolase (DDAH), which plays a crucial role in regulating nitric oxide levels in cells. Inhibition of DDAH by this compound could have therapeutic implications for diseases characterized by altered nitric oxide signaling.

Study on Anticancer Activity

In a controlled laboratory study, various concentrations of this compound were tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

Enzyme Inhibition Assay

A separate study evaluated the inhibitory effects of the compound on DDAH activity using recombinant enzyme assays. The compound exhibited an IC50 value of approximately 200 µM, indicating moderate inhibition compared to other known inhibitors.

Propriétés

IUPAC Name |

dimethyl 2-(chloromethylidene)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO4/c1-10-5(8)4(3-7)6(9)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGENZLZZCBFXML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CCl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449186 |

Source

|

| Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38238-77-6 |

Source

|

| Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.